5-Chloro-3-fluoro-2-methoxypyridine
Overview
Description
5-Chloro-3-fluoro-2-methoxypyridine is a heterocyclic compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, where the positions 5, 3, and 2 on the pyridine ring are substituted with chlorine, fluorine, and methoxy groups, respectively.
Mechanism of Action
Target of Action
5-Chloro-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO
Mode of Action
Pyridine derivatives are often used in organic synthesis, including suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which could potentially modify the structure and function of target molecules.
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various biologically active compounds, thereby indirectly influencing multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine precursor is treated with appropriate nucleophiles under controlled conditions . For instance, starting with 5-chloro-2,3,6-trifluoropyridine, selective substitution reactions can be employed to introduce the methoxy group at the desired position .
Industrial Production Methods
Industrial production of 5-Chloro-3-fluoro-2-methoxypyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include alkoxides, amines, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound .
Scientific Research Applications
5-Chloro-3-fluoro-2-methoxypyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoro-3-methoxypyridine: Similar in structure but with different substitution patterns.
5-Bromo-3-fluoro-2-methoxypyridine: Contains a bromine atom instead of chlorine.
2-Chloro-5-methoxypyridine: Lacks the fluorine substituent.
Uniqueness
5-Chloro-3-fluoro-2-methoxypyridine is unique due to the specific combination of chlorine, fluorine, and methoxy groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and as a precursor for more complex molecules .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXHTRZQQSCUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674388 | |
Record name | 5-Chloro-3-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886374-01-2 | |
Record name | 5-Chloro-3-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.